molecular formula C13H21NO4 B8586773 Butanoic acid, 2-[(cyclohexylcarbonyl)amino]-3-oxo-, ethyl ester CAS No. 61151-95-9

Butanoic acid, 2-[(cyclohexylcarbonyl)amino]-3-oxo-, ethyl ester

Cat. No. B8586773
CAS RN: 61151-95-9
M. Wt: 255.31 g/mol
InChI Key: YAJUYQOVOHGPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 2-[(cyclohexylcarbonyl)amino]-3-oxo-, ethyl ester is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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properties

CAS RN

61151-95-9

Product Name

Butanoic acid, 2-[(cyclohexylcarbonyl)amino]-3-oxo-, ethyl ester

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-3-oxobutanoate

InChI

InChI=1S/C13H21NO4/c1-3-18-13(17)11(9(2)15)14-12(16)10-7-5-4-6-8-10/h10-11H,3-8H2,1-2H3,(H,14,16)

InChI Key

YAJUYQOVOHGPHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)C1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 23.6 g of ethyl alpha-aminoacetoacetate hydrochloride in 450 ml of chloroform cooled to 0° C. was added 19.52 ml of cyclohexylcarbonyl chloride. After 20 minutes at 0° C. 36 ml of triethylamine was added dropwise over a period of 30 minutes. The reaction mixture was allowed to warm to room temperature, was washed with water (2×300 ml) and brine (300 ml) and dried over magnesium sulfate. Removal of the solvent in vacuo gave 35.1 g of an oil which on chromatographing on 400 g of silica gel (hexane-ethyl acetate; 7.5:2.5; v:v) gave 13.9 g of product, m.p. 74°-75° C.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
19.52 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Name

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